“5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” is a heterocyclic aromatic molecule that contains a thiophene ring. It is a part of a class of biologically active compounds.
Synthesis Analysis
The synthesis of “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” involves heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives. The formation of the compound takes place via reaction of hydrazonoyl chloride with thiosemicarbazones by loss of HCl to form thiohydrazonate, which cyclizes to give the thiadiazole.
Molecular Structure Analysis
The molecular structure of “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” is characterized by the presence of a thiophene ring. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” include the reaction of hydrazonoyl chloride with thiosemicarbazones, loss of HCl to form thiohydrazonate, and cyclization to give the thiadiazole.
Synthesis Analysis
From thiophene-2-carboxylic acid hydrazide: This method involves reacting thiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. The reaction mixture is then acidified to obtain the desired product. []
From N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride: This method involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with hydrazine-carbodithioate derivatives. [, ]
Molecular Structure Analysis
Infrared (IR) spectroscopy: This technique reveals the presence of characteristic functional groups, such as the thiol (-SH) and oxadiazole ring vibrations. [, ]
Nuclear magnetic resonance (NMR) spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the number and types of hydrogen and carbon atoms in the molecule, respectively, confirming its structure. [, ]
Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, further supporting its structural identification. [, ]
X-ray crystallography: This technique provides a three-dimensional representation of the molecule, revealing its bond lengths, bond angles, and overall conformation. [, , , , , ]
Studies have shown that 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol can exist in two tautomeric forms: the thiol form and the thione form. [, , ]
Chemical Reactions Analysis
Mannich reaction: This reaction involves the condensation of the compound with formaldehyde and a primary or secondary amine, leading to the formation of Mannich bases. [, ]
Alkylation: The thiol group (-SH) can be alkylated using alkyl halides in the presence of a base, resulting in the formation of thioethers. [, ]
Acylation: The thiol group can also be acylated using acid chlorides or anhydrides, leading to the formation of thioesters. []
Metal complexation: The nitrogen atoms in the oxadiazole ring and the sulfur atom in the thiol group can act as donor atoms, enabling the compound to form complexes with various metal ions. [, ]
Mechanism of Action
Inhibition of enzyme activity: Some derivatives have been shown to inhibit enzymes involved in various biological processes. For example, some compounds exhibit anti-cancer activity by inhibiting dihydrofolate reductase (DHFR). []
Antioxidant activity: The thiol group (-SH) in the molecule can act as a radical scavenger, contributing to its antioxidant properties. [, , ]
Interaction with metal ions: The molecule's ability to chelate metal ions contributes to its potential as a corrosion inhibitor. [, ]
Applications
Anticancer agents: Derivatives of this compound exhibit promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. [, , ]
Antimicrobial agents: Several studies have demonstrated the antimicrobial activity of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives against a range of bacterial and fungal strains. [, , , ]
Anti-inflammatory agents: This class of compounds has shown potential as anti-inflammatory agents, targeting inflammatory pathways and reducing inflammation in various models. []
Corrosion inhibitors: The molecule's ability to form stable complexes with metal ions makes it a potential candidate for use as a corrosion inhibitor in various industrial applications. [, ]
Building blocks for metal-organic frameworks (MOFs): 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol can act as a versatile building block for the synthesis of MOFs, which have potential applications in gas storage, separation, and catalysis. []
Compound Description: This compound is a potential bioactive agent derived from 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Its structure was characterized using various spectroscopic techniques, including proton and carbon-13 nuclear magnetic resonance. []
Relevance: This compound shares the core structure of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione with the target compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. The key difference lies in the substitution at the 3-position of the oxadiazole ring, where this compound features an [(N-methylanilino)methyl] group. [, ]
Compound Description: This compound is a derivative of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione. Its crystal structure reveals a V-shaped conformation with a near-coplanar arrangement of the thiophene and oxadiazole rings. []
Relevance: This compound exhibits structural similarity to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, sharing the 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione core. It differs by the presence of a [(4-phenylpiperazin-1-yl)methyl] substituent at the 3-position of the oxadiazole ring. []
Compound Description: This compound is a novel biologically active agent based on the 1,3,4-oxadiazole scaffold. Crystallographic studies revealed its structure and intermolecular interactions, particularly C—H⋯S hydrogen bonds and C—H⋯π interactions. []
Relevance: This compound is structurally similar to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, sharing the 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione core. It differs in the substituent at the 3-position of the oxadiazole ring, which is a {[4-(2-methoxyphenyl)piperazin-1-yl]methyl} group in this case. []
Compound Description: This compound serves as a precursor for the synthesis of various Mannich bases with potential biological activities. It is prepared from methyl (4-methylpiperazin-1-yl)acetate through a series of reactions involving hydrazine hydrate and carbon disulfide. []
Relevance: This compound is structurally related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, sharing the 1,3,4-oxadiazole-2-thiol core. The key difference lies in the substituent at the 5-position of the oxadiazole ring, which is a ((4-methylpiperazin-1-yl)methyl) group in this case compared to a (thiophen-2-yl) group in the target compound. []
N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol
Compound Description: This group of compounds represents a series of Mannich bases derived from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. These derivatives are synthesized by reacting the parent compound with different primary and secondary amines in the presence of formaldehyde. []
Relevance: These Mannich bases share the 1,3,4-oxadiazole-2-thiol moiety with the target compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. They differ in the substituent at the 5-position of the oxadiazole ring and the specific amine incorporated at the exocyclic sulfur atom. []
Compound Description: This compound is a key intermediate in the synthesis of various chalcones. It is synthesized by reacting 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with chloroacetone in the presence of NaOH. []
Relevance: This compound is a derivative of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, sharing the 1,3,4-oxadiazole-2-thiol core. They differ in the substituent at the 5-position of the oxadiazole ring. This compound features a (3-chloro-1-benzo[b]thiophen-2-yl) group while the target compound has a (thiophen-2-yl) group. []
Chalcones derived from 1-{[5-(3-chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-on
Compound Description: This series of compounds represents various chalcones synthesized by condensing 1-{[5-(3-chloro-1-benzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-on with different aromatic aldehydes. The chalcone moiety introduces a conjugated system, potentially influencing the compound's biological activity. []
Relevance: These chalcones are structurally related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol via their shared 1,3,4-oxadiazole-2-thiol core and the presence of a thiophene moiety. They differ in the specific substituents on the thiophene ring and the presence of the chalcone structure. []
Compound Description: This bi-heterocyclic compound contains both thiazole and oxadiazole rings and acts as a versatile nucleophile for synthesizing various derivatives. Its synthesis involves converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding hydrazide, followed by reaction with carbon disulfide. []
Relevance: This compound is structurally similar to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, sharing the 1,3,4-oxadiazole-2-thiol core. The main difference lies in the substituent at the 5-position of the oxadiazole ring, which is a [(2-amino-1,3-thiazol-4-yl)methyl] group in this compound. []
Compound Description: This group includes a range of compounds derived from 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol by reacting it with various electrophiles. These modifications aimed to explore the structure-activity relationship and identify compounds with potent inhibitory activities against specific enzymes. []
Relevance: These derivatives share the 1,3,4-oxadiazole-2-thiol moiety with the target compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. Their structural variations stem from different substituents introduced through the reactions with electrophiles. []
Compound Description: This series of compounds incorporates both oxadiazole and thiadiazole rings and has shown potent anti-inflammatory activity with less toxicity. The compounds within this series vary in the substituents on the aryl group and the length of the alkyl chain. []
Compound Description: This specific compound demonstrated high cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively. []
Relevance: This compound belongs to a series of 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol. This series shares the 1,3,4-oxadiazole-2-thiol core with the target compound, 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, but differs significantly in the substituent at the 5-position of the oxadiazole ring. This particular compound has a complex substituent incorporating a pyridine ring and an acetamide group, contrasting with the thiophene ring in the target compound. []
Compound Description: This group encompasses a series of compounds where a benzimidazole moiety is linked to the oxadiazole ring. These compounds were designed and evaluated for anti-inflammatory activity through in silico docking studies targeting the cyclooxygenase-2 (COX-2) enzyme. []
Relevance: These compounds are related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol through their shared 1,3,4-oxadiazole-2-thiol core. The primary difference lies in the substituent at the 5-position of the oxadiazole ring. While the target compound has a (thiophen-2-yl) group, this series incorporates a (benzimidazole-1-yl-methyl) substituent, leading to variations in their potential pharmacological properties. []
Compound Description: This compound incorporates a complex structure featuring multiple heterocyclic rings, including pyridine, thiophene, and oxadiazole. Its crystal structure has been determined, revealing details about its conformation and intermolecular interactions. []
Compound Description: This group of compounds represents a series of derivatives incorporating a benzothiophene moiety linked to an oxadiazole ring through a sulfur atom. These compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. []
Compound Description: This compound incorporates both an oxadiazole ring and a coumarin moiety. Its structure was characterized by X-ray crystallography, revealing details about its conformation and the spatial arrangement of its various functional groups. []
Compound Description: This series of compounds incorporates a pyridine ring and an acetamide group in their structure. These compounds were synthesized and assessed for their cytotoxic effects on various human cancer cell lines, including PANC-1, Caco-2, and SK-N-SH, using the MTT assay. []
[3‐Isonicotinoyl‐5‐(4‐substituted)‐2,3‐dihydro‐1,3,4‐oxadiazol‐2‐yl] and Substituted 5‐(Pyridin‐4‐yl)‐1,3,4‐oxadiazole‐2‐thiol Derivatives
Compound Description: This collection of compounds showcases two distinct sets of derivatives, both featuring a pyridine ring within their structures. These compounds were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. []
Relevance: This group of compounds is related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol through the shared 1,3,4-oxadiazole-2-thiol core. They differ in the substituent at the 5-position of the oxadiazole ring, where they incorporate a pyridine ring instead of the thiophene ring found in the target compound. []
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives
Compound Description: This series of compounds features a thiadiazole ring in its structure and has demonstrated potential as antitumor agents. Specifically, compound 20b from this series showed promising activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. [, ]
Relevance: This group of compounds is related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol through the shared thiophene ring at the 5-position. They differ in the type of five-membered heterocycle directly attached to the thiophene ring. These compounds contain a thiadiazole ring, while the target compound has an oxadiazole ring. [, ]
2-(3-chloro-4-nitro-1-benzothien-2-yl)-1,3,4-oxadiazole-1,3,4-thiadiazole and 5-(3-chloro-4-nitro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol
Compound Description: These compounds incorporate a benzothiophene moiety linked to different heterocycles, including oxadiazole, thiadiazole, and triazole rings. These compounds were synthesized and characterized to explore their potential pharmacological activities. []
Compound Description: This compound is characterized by a complex structure featuring multiple heterocyclic rings, including biphenyl, pyridine, thiophene, and oxadiazole, along with a sulfonyl group. Its crystal structure has been determined, providing insights into its conformation. []
Compound Description: This compound incorporates a phenothiazine moiety alongside thiophene and oxadiazole rings. Its crystal structure highlights a butterfly conformation for the phenothiazine unit and provides details about its intermolecular interactions. []
Compound Description: This compound is a polymer incorporating biphenyl, thiophene, and oxadiazole units. Studies on its nonlinear optical properties revealed strong optical limiting behavior attributed to an effective three-photon absorption process. []
Compound Description: This compound comprises two oxadiazole rings linked by a thiophene moiety and has two chlorophenyl groups attached. Its crystal structure reveals the presence of π–π interactions between the aromatic rings. []
5-Furan-2yl[1,3,4]oxadiazole-2-thiol
Compound Description: This compound is structurally similar to the target compound but has a furan ring instead of a thiophene ring at the 5-position of the oxadiazole ring. Its thiol-thione tautomeric equilibrium was also studied. []
Relevance: This compound is closely related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, differing only in the heterocyclic ring at the 5-position of the oxadiazole. While the target compound has a thiophene ring, this compound has a furan ring, both five-membered aromatic heterocycles containing one heteroatom. []
Compound Description: This group of compounds represents a series of quaternary ammonium salts incorporating the 5-phenyl-1,3,4-oxadiazole-2-thiol moiety. These compounds exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. []
Relevance: These compounds are related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol through their shared 1,3,4-oxadiazole-2-thiol core. They differ in the substituent at the 5-position of the oxadiazole ring and the presence of the quaternary ammonium salt structure. While the target compound has a thiophene ring at the 5-position, these compounds have a phenyl ring and are further modified with a quaternary ammonium salt group, leading to differences in their potential biological activities. []
Compound Description: This series of compounds incorporates a benzimidazole ring linked to an oxadiazole ring and shows promising antitumor activity. Notably, compound S-5-(2-methyl-1 H -benzo[ d ]imidazol-5-yl)-1,3,4-oxadiazol-2-yl 2-nitrobenzenesulfonothioate (9) exhibited potent activity against both breast cancer cell line MCF-7 and lung cancer cell line A549. []
Relevance: This group of compounds shares the 1,3,4-oxadiazole-2-thione core structure with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. The key distinction lies in the substituent at the 5-position of the oxadiazole ring, where this series features a (2-methylbenzimidazol-5-yl) group instead of the thiophene ring present in the target compound. []
Compound Description: This series of compounds features a triazole ring linked to a thiophene moiety and was synthesized from 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole. These compounds were characterized and screened for their antimicrobial activity against various bacterial and fungal strains. []
Relevance: These compounds share the thiophene ring with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, but differ in the type of five-membered heterocycle attached to the thiophene ring. These compounds have a triazole ring, whereas the target compound has an oxadiazole ring. Furthermore, they have a bromobenzyl substituent on the triazole ring, adding another point of structural difference. []
5-phenyl-1,3,4-oxadiazole-2-thiol
Compound Description: This compound is a simplified analog of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, where the thiophene ring is replaced by a phenyl ring. Its infrared spectrum was extensively studied using density functional theory calculations. []
Relevance: This compound is closely related to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, differing only in the aromatic ring at the 5-position of the oxadiazole. This compound has a phenyl ring, while the target compound has a thiophene ring. []
5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT)
Compound Description: This compound showed effective corrosion inhibition properties for carbon steel in HCl solutions, acting as a mixed-type inhibitor. [, ]
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT)
Compound Description: Both compounds showed good corrosion inhibition properties for mild steel in HCl solutions, acting as mixed-type inhibitors. []
Compound Description: This compound demonstrated excellent corrosion inhibition for mild steel in HCl solutions, with a 95% inhibition efficiency at 0.5 mM concentration. It acts as a mixed-type inhibitor, adsorbing onto the metal surface. []
Relevance: This compound shares the 1,3,4-oxadiazole-2-thiol core structure with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol but differs in the substituent at the 5-position of the oxadiazole ring. While the target compound has a (thiophen-2-yl) group, this compound has a (2-hydroxyphenyl) group. []
5-Benzyl-1,3,4-oxadiazole-2-thiol and its S-substituted derivatives
Compound Description: 5-Benzyl-1,3,4-oxadiazole-2-thiol was investigated for its antidiabetic, antioxidant, and hepatoprotective properties. [, , , ] Several S-substituted derivatives of this compound were also synthesized and studied for their antimicrobial and hemolytic activity. []
Relevance: 5-Benzyl-1,3,4-oxadiazole-2-thiol is structurally similar to 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, sharing the 1,3,4-oxadiazole-2-thiol core. The primary difference lies in the substituent at the 5-position of the oxadiazole ring. The target compound has a (thiophen-2-yl) group, while this compound has a benzyl group. [, , , , ]
Compound Description: This compound has been identified as a potential antioxidant and hypoglycemic agent based on its in vitro and in vivo activities. It showed potent radical scavenging activity and improved serum biochemical parameters in a rat model of liver injury. [, ]
Relevance: This compound shares the 1,3,4-oxadiazole-2-thiol core structure with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. They differ in the substituent at the 5-position of the oxadiazole ring. This compound has a [(4-chlorophenoxy)methyl] group compared to the (thiophen-2-yl) group in the target compound. [, ]
Compound Description: This compound exhibited high inhibition efficiency (88.62% at 500 ppm) against mild steel corrosion in 1 M HCl, acting as a mixed-type inhibitor. []
Relevance: This compound shares the 1,3,4-oxadiazole core structure with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. It differs in the substituents attached to the oxadiazole ring. This compound has a naphthalen-2-yl group at the 5-position and a pyridine ring at the 2-position, while the target compound has a thiophen-2-yl group at the 5-position and a thiol group at the 2-position. []
Compound Description: This group of compounds, featuring both oxadiazole and benzothiazole rings, was synthesized and evaluated for anticonvulsant activity using in silico and in vivo methods. Several compounds showed promising results in the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)-induced seizure models. []
Relevance: This series of compounds shares the 1,3,4-oxadiazole core with 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol but differs significantly in the overall structure. These compounds lack the thiophene ring present in the target compound. Instead, they feature a benzothiazole ring directly linked to the oxadiazole moiety, contributing to their distinct anticonvulsant properties. []
5-Substituted-(2-methylbenzimidazol-1-yl)-1,3,4-oxadiazole-2-thione and its metal complexes
Compound Description: This compound incorporates both benzimidazole and oxadiazole rings and was synthesized along with its metal complexes with Fe(III), Hg(II), Zn(II), and Sn(II). These compounds were evaluated for their antimicrobial activity against Escherichia coli and Salmonella paratyphi A. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Procion yellow MX-4R is a organic sodium salt that is the disodium salt of an azo-substituted pyrazolinone sulfonic acid compound. It has a role as a dye. It is a member of pyrazoles, an azo compound and an organic sodium salt.
1-Methyl-4-(1,2,2-trimethylcyclopentyl)benzene is a natural product found in Bazzania trilobata, Glehnia littoralis, and other organisms with data available.